Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate

Description

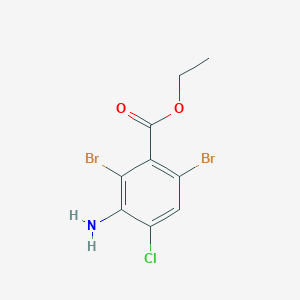

Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate is a halogenated aromatic ester featuring an amino group at the 3-position, bromine atoms at the 2- and 6-positions, and a chlorine atom at the 4-position of the benzene ring.

Properties

Molecular Formula |

C9H8Br2ClNO2 |

|---|---|

Molecular Weight |

357.42 g/mol |

IUPAC Name |

ethyl 3-amino-2,6-dibromo-4-chlorobenzoate |

InChI |

InChI=1S/C9H8Br2ClNO2/c1-2-15-9(14)6-4(10)3-5(12)8(13)7(6)11/h3H,2,13H2,1H3 |

InChI Key |

JFEQPCSKZHUCQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1Br)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate typically involves the bromination of ethyl 3-amino-4-chlorobenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to ensure the selective bromination at the 2 and 6 positions of the benzoate ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-2,6-dibromo-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Methyl Esters

Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate (CAS 1187386-29-3, ) differs only in its ester group (methyl instead of ethyl). Key comparisons include:

- Molecular Weight : The ethyl derivative (≈385.44 g/mol) is heavier than the methyl analog (≈371.41 g/mol), impacting volatility and crystallization behavior.

- Solubility : Ethyl esters generally exhibit higher solubility in organic solvents due to increased alkyl chain length, whereas methyl esters may have higher melting points .

- Bioavailability : The ethyl group’s lipophilicity could enhance membrane permeability, making it more suitable for pharmaceutical applications compared to the methyl variant.

Halogenated Benzoate Derivatives

Ethyl 4-cyanobenzoate (CAS 7153-22-2, ) replaces the amino and halogens with a cyano group. Key differences:

- Electronic Effects: The cyano group is strongly electron-withdrawing, reducing electron density on the aromatic ring. In contrast, the amino group in the target compound donates electrons, while bromine and chlorine atoms withdraw electrons, creating a polarized electronic structure.

- Fluorescence Properties: Cyano-substituted benzoates (e.g., EAADCy in ) exhibit excitation-dependent fluorescence due to solvent relaxation effects. The target compound’s halogen and amino substituents may similarly influence photophysical behavior, though this requires experimental validation.

Heterocyclic Analogs: Picolinate Esters

Methyl 3,6-dibromopicolinate (CAS 495416-04-1, ) substitutes the benzene ring with a pyridine ring. Key distinctions:

- Coordination Chemistry : The pyridine nitrogen enables metal coordination, unlike the benzene-based target compound.

- Electronic Properties : The electron-deficient pyridine ring may alter reactivity in substitution reactions compared to halogenated benzoates.

Data Table: Comparative Analysis

Research Findings and Implications

- Biological Relevance : Halogenation patterns correlate with enhanced antimicrobial activity, suggesting the target compound could be explored for pharmaceutical applications .

- Ester Group Influence : Ethyl esters may offer better pharmacokinetic profiles than methyl analogs due to increased lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.